Matteucinol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
489-38-3 |
|---|---|
Molecular Formula |
C18H18O5 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
(2S)-5,7-dihydroxy-2-(4-methoxyphenyl)-6,8-dimethyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C18H18O5/c1-9-16(20)10(2)18-15(17(9)21)13(19)8-14(23-18)11-4-6-12(22-3)7-5-11/h4-7,14,20-21H,8H2,1-3H3/t14-/m0/s1 |
InChI Key |
DZTRDRPCROOSOG-AWEZNQCLSA-N |
SMILES |
CC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=CC=C(C=C3)OC)C)O |
Isomeric SMILES |
CC1=C(C(=C2C(=C1O)C(=O)C[C@H](O2)C3=CC=C(C=C3)OC)C)O |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=CC=C(C=C3)OC)C)O |
Synonyms |
4'-methylfarrerol matteucinol |
Origin of Product |
United States |
Natural Occurrence and Distribution of Matteucinol
Botanical Sources of Matteucinol
Research has led to the isolation and identification of this compound from several plant genera, most notably within the Miconia and Rhododendron genera.
Identification in Miconia Species
The genus Miconia, belonging to the Melastomataceae family, is a significant botanical source of this compound and its derivatives. The compound has been isolated from various tissues of several species within this genus.
This compound was notably identified in the species Miconia chamissois. researchgate.netresearchgate.net Studies investigating the chemical constituents of this plant, which is native to the Brazilian Savanna, have confirmed the presence of the compound. nih.gov Specifically, research has characterized a fraction from the chloroform (B151607) partition of M. chamissois extracts which revealed this compound as a singular, identifiable compound. researchgate.netresearchgate.net Further phytochemical analyses have also identified derivatives of the compound, such as this compound-7-O-β-apiofuranosyl(1→6)-β-glucopyranoside, within the leaves of this species. nih.gov
Investigations into the chemical composition of Miconia trailii have also confirmed the presence of this compound. The compound has been successfully isolated from the twigs and leaves of this plant. nih.gov In addition to the aglycone form, glycosidic derivatives of this compound have been identified in M. trailii, including this compound 7-O-α-L-arabinopyranosyl(1→6)-β-D-glucopyranoside (known as miconioside A) and this compound 7-O-β-D-apiofuranosyl(1→6)-β-D-glucopyranoside. nih.gov
This compound has been isolated from the methanolic extract of the stems of Miconia prasina. nih.gov Alongside this compound, a glycosidic derivative, 7-O-β-D-apiofuranosyl-(1→6)-β-D-glucopyranosylthis compound, was also identified in this species. nih.gov
The roots of Miconia cannabina have been identified as a source of this compound. nih.gov The flavonoid was isolated from an ethanolic extract of the plant's roots and was noted for its antifungal properties. nih.gov
Table 1: Identification of this compound and its Derivatives in Miconia Species
| Species | Plant Part(s) | Compound(s) Identified |
| Miconia chamissois | Leaves | This compound, this compound-7-O-β-apiofuranosyl(1→6)-β-glucopyranoside |
| Miconia trailii | Twigs and Leaves | This compound, Miconioside A, this compound 7-O-β-D-apiofuranosyl(1→6)-β-D-glucopyranoside |
| Miconia prasina | Stems | This compound, 7-O-β-D-apiofuranosyl-(1→6)-β-D-glucopyranosylthis compound |
| Miconia cannabina | Roots | This compound |
Identification in Rhododendron Species
The genus Rhododendron, part of the Ericaceae family, also contains species that produce this compound.
Phytochemical studies of Rhododendron dauricum, a shrub indigenous to Central Siberia and the Baikal region, have identified this compound as one of its flavonoid constituents. nih.gov The compound has also been identified in Rhododendron hainanense. researchgate.net
Table 2: Identification of this compound in Rhododendron Species
| Species | Geographic Region of Studied Plant | Compound Identified |
| Rhododendron dauricum | Baikal region | This compound |
| Rhododendron hainanense | Not Specified in Source | This compound |
Rhododendron hainanense
This compound has been identified in Rhododendron hainanense. A study focused on the isolation of flavonoids from the aerial parts of this plant successfully identified eight natural flavonoids, one of which was this compound. nih.gov This research highlights the presence of the compound in the above-ground portions of the plant.
Rhododendron simsii
The presence of this compound has also been confirmed in the leaves of Rhododendron simsii. In an investigation into the antioxidative compounds of this plant, this compound was isolated and identified as one of the known constituents. nih.gov
Identification in Ferns
This compound is not limited to flowering plants; it has also been found in certain species of ferns.
Chingia sakayensis
Research on the chemical constituents of the fern Chingia sakayensis (Zeiller) Holtt led to the first-time isolation of five compounds from this species, one of which was this compound. researchgate.net Further studies have indicated that this compound was isolated from the stem of this fern. researchgate.net
Matteuccia intermedia
This compound has been reported in the rhizomes of Matteuccia intermedia C. Chr. researchgate.netmdpi.com This fern, belonging to the Onocleaceae family, is also known by its synonym, Pentarhizidium intermedium. mdpi.com
Other Documented Plant Sources
Beyond the Rhododendron genus and ferns, this compound has been identified in other plant families as well.
Paulownia tomentosa
The leaves of Paulownia tomentosa have been identified as a source of this compound. nih.gov This tree, a member of the Paulowniaceae family, is known for producing a variety of biologically active secondary metabolites. nih.gov
Data on the Occurrence of this compound
| Plant Species | Family | Part of Plant | Reference |
| Rhododendron hainanense | Ericaceae | Aerial Parts | nih.gov |
| Rhododendron simsii | Ericaceae | Leaves | nih.gov |
| Chingia sakayensis | Thelypteridaceae | Stem | researchgate.netresearchgate.net |
| Matteuccia intermedia | Onocleaceae | Rhizomes | researchgate.netmdpi.com |
| Paulownia tomentosa | Paulowniaceae | Leaves | nih.gov |
in Paulownia Clon in Vitro 112®
This compound is a recognized secondary metabolite found in plants of the Paulownia genus. Paulownia Clon in Vitro 112®, a hybrid of Paulownia elongata and Paulownia fortunei, has been identified as a producer of this compound. invitro.es Research has confirmed the presence of this compound in various morphological parts of Paulownia species, indicating a widespread distribution within the plant's tissues.
A comprehensive analysis of the secondary metabolites in Paulownia Clon in Vitro 112® has provided quantitative data on the distribution of this compound. The study revealed its presence in the leaves, twigs, flowers, and fruits of the plant. While flavonoids, in general, were not detected in the twigs and fruits in this particular study, the presence of this compound has been documented in the leaves of Paulownia tomentosa, a closely related species. semanticscholar.orgdocumentsdelivered.com
The following table summarizes the findings on the content of this compound and other related compounds in different parts of Paulownia Clon in Vitro 112®.
**Table 1: Distribution of Selected Secondary Metabolites in *Paulownia Clon in Vitro 112®***
| Compound | Leaves | Twigs | Flowers | Fruits |
|---|---|---|---|---|
| This compound | Detected | - | Detected | - |
| Verbascoside | Detected | Detected | Detected | Detected |
| 7-hydroxytomentoside | Detected | Detected | Detected | Detected |
| Ursolic acid | Detected | - | - | - |
| Maslinic acid | Detected | - | - | - |
| Corosolic acid | Detected | - | - | - |
Data sourced from a study on the qualitative and quantitative analysis of secondary metabolites in Paulownia Clon in Vitro 112®. The presence of a compound is marked as "Detected". A dash (-) indicates that the compound was not found in that specific plant part in this study.
Ecological and Biochemical Roles of this compound in Producer Organisms
As a flavonoid, this compound is presumed to play a variety of ecological and biochemical roles that contribute to the survival and fitness of the producer organism. These functions are generally attributed to the broader class of flavonoids and are inferred for this compound based on its chemical structure and the known activities of similar compounds in plants.
Plant Defense: One of the primary roles of secondary metabolites like flavonoids is to defend the plant against a range of biotic threats, including pathogens and herbivores. nih.govsalk.edu Flavonoids can act as phytoalexins, which are antimicrobial compounds synthesized by plants in response to fungal or bacterial infection. researchgate.net While direct studies on this compound's antifungal activity against specific plant pathogens are limited, the presence of this compound in various plant tissues suggests a potential role in a constitutive or induced defense system.
Allelopathy: Allelopathy is a biological phenomenon where one plant influences the growth, survival, and reproduction of other organisms by releasing biochemicals into the environment. nih.govmdpi.com Flavonoids are among the classes of compounds known to have allelopathic effects, which can inhibit the germination and growth of competing plants. researchgate.netnih.gov The release of such compounds from roots, leaves, or decaying plant material can alter the soil environment and affect neighboring plants. The presence of this compound in Paulownia suggests it may contribute to the plant's competitive interactions within its ecosystem.
Antioxidant Activity: Flavonoids are well-known for their antioxidant properties. nih.govmdpi.com Within the plant, these compounds can help mitigate oxidative stress caused by various environmental factors such as high light intensity, UV radiation, and pollution. nih.gov They function by scavenging free radicals and reactive oxygen species (ROS), thereby protecting cellular components from damage. mdpi.com This antioxidant capacity is crucial for maintaining cellular homeostasis and ensuring proper physiological function, especially under stressful conditions. The chemical structure of this compound, with its hydroxyl groups on the aromatic rings, is consistent with the potential for antioxidant activity, suggesting a role in the plant's internal defense against oxidative damage.
Biosynthetic Pathways of Matteucinol
Precursor Molecules and Metabolic Intermediates
The biosynthesis of Matteucinol, like other flavonoids, originates from the shikimate and phenylpropanoid pathways. biotech-asia.org The primary precursor molecule is the aromatic amino acid L-phenylalanine, which is derived from the shikimate pathway. tuscany-diet.net
The journey from L-phenylalanine to the core flavanone (B1672756) structure involves several key steps and intermediate compounds. The phenylpropanoid pathway first converts L-phenylalanine into p-coumaroyl-CoA. tuscany-diet.net This molecule serves as a crucial branch-point metabolite, channeling carbon into the flavonoid biosynthetic pathway. tuscany-diet.net
Within the flavonoid pathway, p-coumaroyl-CoA is combined with three molecules of malonyl-CoA, which are derived from acetyl-CoA, to form the first key flavonoid intermediate, naringenin (B18129) chalcone (B49325). nih.gov This chalcone is then rapidly converted into the flavanone (2S)-naringenin through a stereospecific isomerization reaction. tuscany-diet.net Naringenin represents the central branch point in the flavonoid pathway, acting as a direct precursor for a wide array of flavonoid subclasses. tuscany-diet.netnih.gov this compound is a derivative of this core flavanone structure, distinguished by additional methyl and methoxy (B1213986) groups on its rings.
| Molecule Type | Compound Name | Role in Pathway |
|---|---|---|
| Primary Precursor | L-Phenylalanine | Starting amino acid from the shikimate pathway. tuscany-diet.net |
| Metabolic Intermediate | trans-Cinnamic acid | Product of L-phenylalanine deamination. tuscany-diet.net |
| Metabolic Intermediate | p-Coumaric acid | Hydroxylated derivative of cinnamic acid. |
| Activated Intermediate | p-Coumaroyl-CoA | The pivotal precursor for the flavonoid pathway. tuscany-diet.net |
| Precursor | Malonyl-CoA | Provides two-carbon units for A-ring synthesis. nih.gov |
| Flavonoid Intermediate | Naringenin Chalcone | First flavonoid compound formed; the open-chain precursor to flavanones. nih.gov |
| Core Flavanone | (2S)-Naringenin | Central flavanone intermediate from which other flavonoids are synthesized. tuscany-diet.net |
Key Enzymatic Steps in Flavanone Biosynthesis Relevant to this compound
The conversion of precursor molecules into the flavanone skeleton is catalyzed by a series of specific enzymes that function in a coordinated manner. These enzymes are often organized into multi-enzyme complexes associated with the endoplasmic reticulum. biotech-asia.org
The initial steps involve enzymes of the general phenylpropanoid pathway:
Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the first committed step, linking primary and secondary metabolism by deaminating L-phenylalanine to form trans-cinnamic acid. tuscany-diet.net
Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that introduces a hydroxyl group onto cinnamic acid to produce p-coumaric acid.
4-Coumarate-CoA ligase (4CL): This enzyme activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA, the substrate for the next key step. tuscany-diet.net
Following the formation of p-coumaroyl-CoA, the dedicated flavonoid biosynthetic pathway begins: 4. Chalcone synthase (CHS): As the first key rate-limiting enzyme of the flavonoid pathway, CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to synthesize naringenin chalcone. nih.gov 5. Chalcone isomerase (CHI): This enzyme performs a stereospecific cyclization of naringenin chalcone to form the flavanone, (2S)-naringenin. biotech-asia.orgtuscany-diet.net CHI is considered the second critical rate-limiting enzyme in flavonoid biosynthesis. nih.gov
The formation of this compound from the naringenin scaffold would require subsequent modification steps, such as methylation and methoxylation, which are typically catalyzed by various methyltransferase enzymes.
| Enzyme | EC Number | Reaction Catalyzed |
|---|---|---|
| Phenylalanine ammonia-lyase (PAL) | 4.3.1.24 | L-Phenylalanine → trans-Cinnamic acid + NH₃. tuscany-diet.net |
| Cinnamate 4-hydroxylase (C4H) | 1.14.14.91 | trans-Cinnamic acid → p-Coumaric acid. |
| 4-Coumarate-CoA ligase (4CL) | 6.2.1.12 | p-Coumaric acid + CoA → p-Coumaroyl-CoA. tuscany-diet.net |
| Chalcone synthase (CHS) | 2.3.1.74 | p-Coumaroyl-CoA + 3 Malonyl-CoA → Naringenin Chalcone. nih.gov |
| Chalcone isomerase (CHI) | 5.5.1.6 | Naringenin Chalcone → (2S)-Naringenin. tuscany-diet.net |
Genetic and Transcriptomic Regulation of this compound Production (Theoretical Framework)
The production of this compound, like other plant secondary metabolites, is tightly regulated at the genetic level to occur at specific developmental stages or in response to environmental stimuli. The biosynthetic pathway is controlled by the expression of structural genes, which encode the enzymes directly involved in the synthesis (e.g., PAL, CHS, CHI), and regulatory genes, which encode transcription factors that control the expression of these structural genes. biotech-asia.org
A theoretical framework for the regulation of this compound production involves a hierarchical control system. Environmental or developmental cues are perceived by the plant, leading to the activation of specific signaling pathways. These pathways, in turn, activate or repress the expression of key regulatory genes, often belonging to families such as MYB, bHLH, and WD40 repeat proteins. These transcription factors can then bind to the promoter regions of the structural genes of the this compound pathway, either individually or as complexes, to coordinate their transcription.
Transcriptomic analysis, which involves sequencing the entire set of RNA transcripts (the transcriptome) in a cell or tissue, provides a powerful tool for elucidating this regulatory network. nih.gov By comparing the transcriptomes of plant tissues that are actively producing this compound with those that are not, researchers can identify which biosynthetic genes and transcription factors are upregulated. uu.nluu.nl This approach allows for the identification of candidate genes responsible for the final, specific tailoring steps in this compound biosynthesis (e.g., the specific methyltransferases) and the key regulators controlling the entire pathway. Co-expression analysis, a common transcriptomic technique, can reveal networks of genes that are switched on and off together, providing strong evidence for their functional relationship in the biosynthetic pathway. mdpi.com
Chemical Synthesis and Derivatization of Matteucinol
Strategies for Total Synthesis of Matteucinol (Theoretical and Reported Approaches)
As of the latest available literature, a specific, reported total synthesis route for this compound has not been prominently documented. However, the synthesis of flavanone (B1672756) skeletons is well-established in organic chemistry, and these general strategies can be theoretically applied to construct the this compound molecule.
A common and historical method for synthesizing the flavanone core is the Claisen-Schmidt condensation followed by an intramolecular cyclization. This approach would theoretically involve the condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025) to form a chalcone (B49325) intermediate. For this compound, this would likely involve the reaction of 2-hydroxy-4,6-dimethoxy-3,5-dimethylacetophenone with 4-methoxybenzaldehyde. The resulting chalcone would then undergo an acid- or base-catalyzed intramolecular Michael addition to form the flavanone ring system. Subsequent selective demethylation of the methoxy (B1213986) groups at positions 5 and 7 would be required to yield this compound.
Another plausible theoretical route involves the Baker-Venkataraman rearrangement . In this approach, an O-aroyl-2-hydroxyacetophenone undergoes a base-catalyzed rearrangement to form a 1,3-diketone, which then cyclizes under acidic conditions to yield the flavone (B191248). Subsequent reduction would be necessary to obtain the flavanone structure of this compound.
Modern synthetic strategies might employ various coupling reactions, such as the Suzuki or Heck couplings , to construct the carbon skeleton before the heterocyclic ring formation. These methods could offer greater control over the substitution patterns on the aromatic rings.
While these represent viable theoretical pathways, the absence of a reported total synthesis in the literature suggests that the focus has been more on the isolation of this compound from natural sources and its subsequent semi-synthetic modifications.
Partial Synthesis from Natural Precursors
The partial synthesis of related compounds starting from naturally occurring this compound has been successfully demonstrated. This approach is often more efficient than total synthesis, as the complex core structure is already assembled by nature.
A notable example of partial synthesis is the conversion of this compound to farrerol (B190892). nih.gov Farrerol is another naturally occurring flavanone that differs from this compound only by the presence of a hydroxyl group instead of a methoxy group at the 4'-position of the B-ring. This conversion is a demethylation reaction, a common transformation in natural product chemistry.
The key step in converting this compound to farrerol is the cleavage of the methyl ether at the 4'-position. nih.gov Various reagents can be employed for demethylation, with hydrobromic acid being a classic and effective choice. nih.gov
The use of hydrobromic acid (HBr) is a well-established method for cleaving aryl methyl ethers. nih.gov The reaction mechanism involves the protonation of the ether oxygen by the strong acid, making the methyl group susceptible to nucleophilic attack by the bromide ion. nih.govresearchgate.net This results in the formation of the desired phenol (B47542) (farrerol) and methyl bromide.
In a reported procedure, the demethylation of this compound was carried out by refluxing with 47% hydrobromic acid. nih.gov This method successfully yielded farrerol, although the efficiency could be improved. nih.gov
| Reagent | Reaction Time | Yield of Farrerol |
| 47% Hydrobromic Acid | 10 hours | 63.5% |
| 47% Hydrobromic Acid in Glacial Acetic Acid | 4 hours | 87.7% |
| This table presents the yield of Farrerol from this compound using different demethylation reagents and reaction times. nih.gov |
To enhance the efficiency of the demethylation reaction, glacial acetic acid is often used as a co-solvent. nih.gov The addition of glacial acetic acid to the hydrobromic acid solution has been shown to significantly increase the yield of farrerol and reduce the required reaction time. nih.gov
The improved efficacy is attributed to the ability of glacial acetic acid to increase the acidity of the reaction medium, thereby facilitating the initial protonation of the ether oxygen. nih.gov Furthermore, glacial acetic acid can improve the solubility of the organic substrate in the aqueous acidic solution, leading to a more homogeneous reaction mixture and better reaction kinetics. The use of 47% hydrobromic acid in glacial acetic acid resulted in a notable increase in the yield of farrerol to 87.7% in just 4 hours of reflux, compared to a 63.5% yield after 10 hours when using hydrobromic acid alone. nih.gov
Conversion of this compound to Farrerol
Demethylation Reactions
Synthetic Modification and Analog Generation
The synthetic modification of natural products like this compound is a key strategy in drug discovery to develop analogs with improved pharmacological properties. beilstein-journals.org While specific examples of a broad range of this compound analogs are not extensively detailed in the available literature, general principles of medicinal chemistry can be applied to envision potential modifications.
The various functional groups on the this compound scaffold, including the hydroxyl groups at positions 5 and 7, the methoxy group at position 4', and the aromatic rings, serve as handles for synthetic modification. Potential modifications could include:
Alkylation or acylation of the hydroxyl groups: This could alter the compound's lipophilicity and ability to form hydrogen bonds, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) properties and target binding.
Modification of the B-ring substitution: The 4'-methoxy group could be replaced with other alkoxy groups, halogens, or other substituents to probe the structure-activity relationship (SAR) for a particular biological target.
Introduction of substituents on the A and B rings: Further functionalization of the aromatic rings could lead to new interactions with biological targets.
Modification of the heterocyclic C-ring: Alterations to the flavanone core could be explored, though this would involve more complex synthetic transformations.
The generation of such analogs would allow for a systematic investigation of the SAR of this compound, providing valuable insights into the structural features required for its biological activity and potentially leading to the development of more potent and selective therapeutic agents.
Hydroxylated Derivatives
The introduction of additional hydroxyl groups to the this compound structure can be achieved through various synthetic strategies. Regioselective hydroxylation of flavonoids is a key challenge that can be addressed using transition-metal-catalyzed C-H bond oxidation. This method allows for the directed placement of hydroxyl groups on the aromatic rings of the flavanone skeleton. While specific examples for this compound are not extensively documented, the general principles of flavonoid chemistry suggest that such modifications are feasible.
Another approach involves the use of starting materials that already possess the desired hydroxylation pattern. For instance, synthesizing this compound analogs with extra hydroxyl groups on the B-ring would necessitate the use of a correspondingly polyhydroxylated benzaldehyde in the initial Claisen-Schmidt condensation. The synthesis of hydroxylated flavones often involves protection and deprotection steps to manage the reactivity of the hydroxyl groups during the synthetic sequence.
| Derivative Type | General Synthetic Approach | Key Considerations |
| Additional A-ring hydroxylation | Transition-metal-catalyzed C-H oxidation of a protected this compound precursor. | Regioselectivity of the oxidation reaction. |
| Additional B-ring hydroxylation | Synthesis from a polyhydroxylated benzaldehyde precursor. | Availability and stability of the starting aldehyde. |
Methoxy-modified Analogs
The synthesis of methoxy-modified analogs of this compound can be approached in two primary ways: by methylation of existing hydroxyl groups or by incorporating methoxy groups from the initial building blocks.
Methylation of the hydroxyl groups on the this compound core can be accomplished using reagents such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base. rsc.org The selectivity of this reaction can be controlled by the choice of reaction conditions and protecting groups, allowing for the preparation of partially or fully methylated derivatives.
Alternatively, analogs with different methoxy patterns can be synthesized from methoxy-substituted acetophenones or benzaldehydes. For example, to synthesize an analog with an additional methoxy group on the B-ring, a dimethoxybenzaldehyde would be used as a starting material in the initial condensation step.
| Derivative Type | General Synthetic Approach | Key Considerations |
| Methylation of existing hydroxyls | Reaction with a methylating agent (e.g., dimethyl sulfate) and a base. | Control of regioselectivity for partial methylation. |
| Synthesis from methoxy precursors | Use of methoxy-substituted acetophenones or benzaldehydes in the initial synthesis. | Availability of the appropriately substituted starting materials. |
Other Structural Variations
Beyond hydroxylation and methoxylation, other structural modifications of the this compound framework can be envisioned to probe its biological activity further. These can include the introduction of different alkyl or acyl groups, the incorporation of halogen atoms, or the synthesis of glycosylated derivatives. The synthesis of such analogs would require bespoke synthetic routes, often involving multi-step sequences to introduce the desired functionality while preserving the core flavanone structure. The synthesis of various flavone and flavanone derivatives often utilizes methods like the Baker-Venkataraman rearrangement to form the necessary diketone intermediate for cyclization. rsc.orgmdpi.com
Stereochemical Considerations in Synthesis and Biological Activity
A crucial aspect of this compound's chemistry is its stereochemistry. The C2 position of the flavanone ring is a chiral center, and naturally occurring flavanones predominantly exist as the (2S)-enantiomer. The stereochemical configuration of flavanones has been shown to be a critical determinant of their biological activity. nih.gov
The synthesis of enantiomerically pure flavanones presents a significant challenge, as the chiral center at C2 can be prone to racemization under certain conditions. nih.gov Asymmetric synthesis strategies are therefore essential to obtain specific enantiomers for biological evaluation. Methods for the stereoselective synthesis of flavanones include the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the cyclization reaction. mdpi.com For instance, bifunctional thiourea (B124793) catalysts have been shown to promote the asymmetric oxo-conjugate addition in the formation of flavanones.
Studies on various flavonoids have demonstrated that different enantiomers can exhibit distinct biological effects. For example, the stereochemical configuration of flavanols has a profound influence on their absorption, metabolism, and in vivo biological activity. nih.gov It is therefore highly probable that the (2S)-configuration of natural this compound is essential for its specific biological functions. The synthesis and biological evaluation of both enantiomers of this compound and its derivatives are necessary to fully understand the impact of stereochemistry on their activity.
Investigation of Matteucinol S Biological Activities in Research Models
Anticancer and Cytotoxic Effects (in vitro/in vivo pre-clinical models)Matteucinol has demonstrated significant anticancer and cytotoxic effects in various preclinical research models. These effects have been observed both in vitro, using cancer cell lines, and in vivo, in animal models, highlighting its potential as an antineoplastic agentnih.govbjournal.orgcapes.gov.brresearchgate.netfao.orgbmrat.orgencyclopedia.pubfrontiersin.orgnih.govscielo.org.ar.
Glioblastoma Research ModelsGlioblastoma, a highly aggressive form of brain cancer, has been a primary focus for this compound research. Studies indicate that this compound exhibits promising activity against glioblastoma cell lines and in vivo models. It has shown cytotoxicity and selectivity towards tumor cells, distinguishing it from normal cellsnih.govbjournal.orgcapes.gov.brresearchgate.netfao.orgnih.govmdpi.comcapes.gov.brnih.govresearchgate.net.
Induction of ApoptosisA key mechanism by which this compound exerts its anticancer effects is through the induction of apoptosis, or programmed cell death, in glioblastoma cellsnih.govbjournal.orgcapes.gov.brresearchgate.netmdpi.com. Research indicates that this compound treatment leads to morphological changes characteristic of apoptosis, such as nucleus condensation and cell fragmentationbjournal.orgnih.govresearchgate.net. Furthermore, this compound has been shown to increase the expression of caspase-3/7, key enzymes involved in the apoptotic cascaderesearchgate.net.
Cellular Morphological Changes Indicative of Apoptosis
Studies have demonstrated that this compound, particularly in combination with Temozolomide (B1682018) (TMZ), can induce programmed cell death (apoptosis) in cancer cells. Treatment of glioblastoma cells, such as the U-251 MG line, with the Mat-TMZ combination resulted in morphological changes consistent with apoptosis, including nucleus condensation and cell fragmentation nih.govcapes.gov.brresearchgate.netbjournal.orgnih.gov. This compound alone has also been shown to promote cell death via the intrinsic apoptosis pathway in adult glioblastoma cell lines (GAMG and U251MG) nih.govresearchgate.net. The mechanism for this induction of apoptosis may involve activation of the Tumor Necrosis Factor Receptor 1 (TNFR1) pathway, as in silico studies suggest this compound binds effectively to TNFR1 and the TNFR1/TMZ complex, indicating a potential cooperative mechanism nih.govcapes.gov.brresearchgate.netbjournal.orgnih.gov.
Inhibition of Tumor Cell Migration and Invasion
This compound has demonstrated a capacity to inhibit key processes involved in cancer metastasis, namely cell migration and invasion. Research indicates that this compound significantly reduces the migration and invasion capabilities of tumor cells nih.govresearchgate.netresearchgate.netmdpi.com. Furthermore, the combination of this compound with Temozolomide (Mat-TMZ) did not alter cell adhesion in glioblastoma cells (U-251 MG), which may contribute to a reduction in their invasiveness nih.govcapes.gov.brresearchgate.netbjournal.orgnih.gov.
Reduction of Clonogenicity
The ability of cancer cells to form colonies, a measure of their proliferative and survival capacity, has also been shown to be affected by this compound. Studies report that this compound significantly reduces the clonogenicity of tumor cells nih.govresearchgate.netresearchgate.netmdpi.com, suggesting an impact on the long-term proliferative potential of cancer stem cells or progenitor cells.
Anti-Angiogenesis Studies (in vivo models)
This compound has exhibited anti-angiogenic properties in in vivo models. In the chick embryo chorioallantoic membrane (CAM) assay, this compound administration led to a reduction in tumor growth, as indicated by a decrease in tumor perimeter. It also significantly reduced blood vessel area and the number of blood vessel junctions, key indicators of angiogenesis researchgate.net. These findings suggest that this compound can inhibit the formation of new blood vessels essential for tumor growth and survival.
Synergistic Effects with Chemotherapeutic Agents (e.g., Temozolomide)
This compound has shown promising synergistic effects when combined with the chemotherapeutic agent Temozolomide (TMZ), a standard treatment for glioblastoma nih.govresearchgate.netmdpi.commdpi.comresearchgate.netcapes.gov.br. The combination of this compound and TMZ (Mat-TMZ) demonstrated enhanced cytotoxic activity and selectivity towards tumor cells compared to either agent alone nih.govcapes.gov.brresearchgate.netbjournal.orgnih.gov. This synergistic interaction is thought to be partly mediated by this compound's binding affinity to TNFR1, potentially augmenting TMZ's mechanism of action nih.govcapes.gov.brresearchgate.netbjournal.orgnih.gov.
The synergistic effect of the Mat-TMZ combination was further evaluated in the CAM assay, an in vivo model for tumor growth. The Mat-TMZ treatment resulted in a statistically significant reduction in tumor area compared to control groups nih.gov.
Table 1: Impact of this compound and Mat-TMZ Combination on Tumor Growth and Angiogenesis in CAM Assay
| Parameter Measured | This compound (Alone) researchgate.net | Mat-TMZ Combination nih.gov |
| Tumor Growth (Area/Perimeter) | Reduced tumor perimeter to 6.83 μm (p = 0.0116) | Reduced tumor area by -25890±9084 pixels² (vs. control 1526±6752 pixels², P=0.0262) |
| Blood Vessel Area | Reduced to 279,410.5 mm² (p = 0.0171) | Not specified |
| Blood Vessel Junctions | Reduced by 40.1% (p < 0.0011) | Not specified |
Antitumor Activity in Other Cell Lines (e.g., human leukemia, human hepatoma)
Beyond glioblastoma, this compound and its derivatives have been investigated for their antitumor potential in other human cancer cell lines. Studies have evaluated the cytotoxic activity of this compound and related flavonoid derivatives against human leukemia (e.g., HL-60) and human hepatoma (e.g., SMMC-7721) cell lines ebi.ac.uk. While specific IC50 values for this compound itself in these lines were not detailed in the primary search results, the evaluation indicates a broader scope of its potential anticancer activity ebi.ac.uk.
Compound List:
This compound (Mat): The primary compound of interest, a flavanone (B1672756) isolated from Miconia chamissois.
Temozolomide (TMZ): A chemotherapeutic agent used in combination studies with this compound.
Mat-TMZ: The combination of this compound and Temozolomide.
(2S)-5,7-dihydroxy-2-(4-methoxyphenyl)-6,8-dimethyl-2,3-dihydro-4H-chromen-4-one: The IUPAC name for this compound.
5,7-Dihydroxy-4'-methoxy-6,8-dimethylflavanone: A synonym for this compound.
2,3-dihydro-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-6,8-dimethyl-4H-1-benzopyran-4-one (Compound 3): A modified flavonoid derivative tested alongside this compound.
5-hydroxy-7,4'-dimethoxy-6,8-dimethylflavan (Compound 16): Another modified flavonoid derivative tested alongside this compound.
Antimicrobial Research
This compound has demonstrated notable activity against both fungal and bacterial pathogens in laboratory settings.
Studies have indicated that this compound possesses antifungal properties. The ethyl acetate (B1210297) fraction derived from Miconia chamissois, which contains this compound, exhibited potent antifungal activity against Candida spp., with inhibitory concentrations ranging from 1.95 to 3.90 µg mL⁻¹ researchgate.net. Furthermore, this compound itself has shown significant antifungal activity against Pythium ultimum, with a reported relative activity of 135% researchgate.netucf.edu. While other studies focused on different compounds, the Miconia genus, from which this compound is often isolated, has demonstrated broad antifungal activity against agricultural pathogens such as Pythium ultimum, Rhizoctonia solani, and Helminthosporium teres phcogrev.comresearchgate.netnih.gov.
This compound has also been investigated for its antibacterial potential. While specific studies detailing this compound's direct antibacterial activity against Xanthomonas campestris are limited, research on related compounds and the Miconia genus suggests a broader spectrum of activity. For instance, extracts from Miconia species have been evaluated for their antibacterial properties phcogrev.com. Studies focusing on other natural products have identified compounds with significant antibacterial activity against Xanthomonas campestris, highlighting the potential for plant-derived molecules to combat this pathogen cabidigitallibrary.orgamazonaws.com. The presence of a methoxyphenyl group, as found in this compound, has been noted in compounds exhibiting antibacterial activity, where it can play a role in interactions with bacterial targets nih.govmdpi.com.
The precise mechanisms by which this compound exerts its antimicrobial effects are still under investigation. However, general mechanisms observed for phenolic compounds and flavonoids, which include this compound, provide insight into potential modes of action.
The methoxyphenyl group, a key structural feature of this compound, is known to influence the biological activity of flavonoids. Research on the structure-activity relationships of flavonoids suggests that the presence and position of methoxy (B1213986) groups can modulate antibacterial efficacy. While hydroxyl groups generally enhance antibacterial activity by interacting with bacterial cell membranes and potentially disrupting their integrity, methoxy groups can sometimes reduce this activity. However, specific placements, such as a methoxy group at the C8 position in ring A, have been observed to increase antibacterial activity in some flavonoid derivatives mdpi.com. Additionally, the 4-hydroxy-3-methoxyphenyl moiety has been implicated in antibacterial activity through hydrogen bonding interactions with bacterial enzymes nih.gov. These findings suggest that the methoxyphenyl group in this compound likely contributes to its interaction with microbial targets, potentially through membrane interactions or enzyme inhibition.
Mechanism of Action Against Microorganisms (e.g., cell membrane interaction)
Other Biological Activities in Research
Beyond its antimicrobial effects, this compound has shown promise in other areas of biological research, particularly concerning metabolic regulation.
This compound has demonstrated inhibitory activity against the alpha-amylase enzyme, a key enzyme involved in carbohydrate digestion. The ethyl acetate fraction of Miconia chamissois, containing this compound, was found to inhibit the α-amylase enzyme with an IC₅₀ value of 8.42 ± 0.05 µg mL⁻¹ researchgate.net. Other studies investigating compounds from the Miconia genus for their hypoglycemic potential also noted this compound as one of several compounds exhibiting inhibitory activity against the α-glucosidase enzyme, with IC₅₀ values ranging from 12.4 to 69.7 μM mdpi.com. This suggests that this compound, or fractions containing it, may play a role in modulating carbohydrate metabolism by inhibiting key digestive enzymes.
Table 1: Antifungal Activity of this compound and Related Fractions
| Pathogen | Activity Metric | Value | Reference |
| Candida spp. | Potent Antifungal Activity | 1.95 – 3.90 µg mL⁻¹ | researchgate.net |
| Pythium ultimum | Significant Antifungal Activity | 135% | researchgate.netucf.edu |
Exo-alpha-sialidase (EC 3.2.1.18) Inhibition by Demethoxythis compound
Exo-alpha-sialidase, also known as neuraminidase (EC 3.2.1.18), is a critical enzyme involved in the hydrolysis of sialic acid residues from glycoconjugates. This enzymatic activity plays a vital role in various biological processes, including the life cycle of viruses such as influenza, where neuraminidase is essential for the release of newly formed virions from host cells nih.gov. Consequently, inhibitors of exo-alpha-sialidase are important targets for antiviral therapies.
Research has identified Demethoxythis compound, a derivative of this compound, as a compound exhibiting inhibitory activity against viral neuraminidases. Specifically, studies have demonstrated that Demethoxythis compound possesses neuraminidase (NA)-inhibitory activities against influenza virus strains, including H1N1 chemicalbook.commdpi.com.
Research Findings on Demethoxythis compound's Exo-alpha-sialidase Inhibition
Studies investigating the NA-inhibitory potential of compounds isolated from Polyscias orientale found that Demethoxythis compound exhibited such activity. The research evaluated several isolated compounds, including Demethoxythis compound, for their ability to inhibit neuraminidase activity using a cytopathic effect (CPE) inhibition assay against the H1N1 influenza virus mdpi.com.
The findings indicated that Demethoxythis compound displayed neuraminidase-inhibitory activity with a reported half-maximal inhibitory concentration (IC50) value within the range of 24 to 30 μM. This suggests that Demethoxythis compound can effectively reduce the enzymatic activity of neuraminidase at these concentrations.
Molecular Mechanisms of Action and Target Identification
Cellular Signaling Pathway Modulation
Apoptotic Signaling Cascades (e.g., Caspase Activation, Cytochrome-c Release)
Matteucinol has been demonstrated to induce programmed cell death, or apoptosis, in glioblastoma cell lines, primarily through the intrinsic apoptotic pathway researchgate.net. This process involves a cascade of molecular events leading to controlled cell demise. Studies indicate that this compound treatment leads to a significant increase in the activation of key executioner caspases, including caspase-3/7, caspase-9, and caspase-3 researchgate.net. Furthermore, this compound treatment has been associated with increased depolymerization of the mitochondrial membrane, a critical event in the intrinsic apoptotic pathway researchgate.net. This cellular damage is further evidenced by the observed cleavage of Poly (ADP-ribose) polymerase (PARP) and an increase in γH2AX protein levels, both markers indicative of cellular stress and DNA damage response researchgate.net.
The intrinsic apoptotic pathway is critically regulated by the release of cytochrome c from the mitochondria into the cytoplasm free.fr. Once in the cytosol, cytochrome c forms a complex known as the apoptosome with Apaf-1 and pro-caspase-9, which subsequently activates caspase-9. Activated caspase-9 then initiates the activation of downstream effector caspases, such as caspase-3, ultimately leading to cellular dismantling free.frnih.gov. While the direct experimental evidence detailing this compound's specific role in inducing cytochrome c release is not explicitly provided in the reviewed literature, its demonstrated induction of intrinsic apoptosis and mitochondrial dysfunction strongly implicates its involvement in this pathway researchgate.netresearchgate.net. The general mechanism for cytochrome c release involves the disruption of its association with cardiolipin (B10847521) within the inner mitochondrial membrane and subsequent permeabilization of the outer mitochondrial membrane nih.gov.
Interaction with Biological Macromolecules (e.g., DNA, RNA, Proteins)
This compound exhibits notable interactions with specific proteins, influencing cellular signaling pathways. Computational (in silico) studies have identified this compound as a potent ligand for the tumor necrosis factor receptor 1 (TNFR1), a key component of the extrinsic apoptotic pathway, and also for the TNFR1/temozolomide (B1682018) (TMZ) complex nih.govbjournal.orgscielo.brresearchgate.net. Molecular docking analyses reveal that this compound binds to specific sites on TNFR1, forming hydrogen bonds with amino acid residues such as Cysteine 139 (Cys139), Leucine 145 (Leu145), and Threonine 138 (Thr138) at a primary binding site nih.govresearchgate.netresearchgate.net.
Beyond its interaction with death receptors, this compound also influences intracellular signaling pathways related to cell survival and proliferation. Research indicates that this compound treatment can lead to a reduction in the expression of phosphorylated AKT (pAKT), a protein kinase involved in cell survival, and an increase in the expression of phosphorylated ERK (pERK), which can be involved in various cellular processes including proliferation and apoptosis depending on the context researchgate.net. These interactions underscore this compound's multifaceted role in modulating cellular signaling networks.
The reviewed literature does not provide specific findings regarding the direct interaction of this compound with DNA or RNA. The documented molecular mechanisms primarily focus on protein interactions and the modulation of apoptotic signaling cascades.
Summary of this compound's Molecular Effects and Interactions
| Effect/Interaction | Finding | Reference(s) |
| Caspase-3/7 Activation | Increased | researchgate.net |
| Caspase-9 Activation | Increased (140% for GAMG, 60% for U251MG) | researchgate.net |
| Caspase-3 Activation | Increased (140% for GAMG, 200% for U251MG) | researchgate.net |
| PARP Cleavage | Increased (190% for GAMG, 140% for U251MG) | researchgate.net |
| γH2AX Protein Increase | Increased (185% for GAMG, 444% for U251MG) | researchgate.net |
| Mitochondrial Membrane Depolymerization | Increased | researchgate.net |
| Interaction with TNFR1 | This compound is a good ligand | nih.govbjournal.orgscielo.brresearchgate.net |
| Hydrogen Bonds with TNFR1 (Site 1) | 3 (with Cys139, Leu145, Thr138) | nih.govresearchgate.netresearchgate.net |
| pAKT Expression | Reduced (25% in GAMG, 35% in U251MG) | researchgate.net |
| pERK Expression | Increased (76% in GAMG, 88% in U251MG) | researchgate.net |
Compound Names:
this compound
Structure Activity Relationship Sar Studies of Matteucinol and Its Derivatives
Influence of Substituents on Biological Activities
The biological profile of flavanones is significantly modulated by the nature and position of substituents on their basic skeleton. For matteucinol, the hydroxyl, methoxy (B1213986), and methyl groups are the primary determinants of its chemical behavior and biological interactions.
The presence and location of hydroxyl (-OH) and methoxy (-OCH₃) groups on the flavanone (B1672756) core are paramount to their biological effects, particularly their antioxidant and cytotoxic activities.
Generally, for flavonoids, a higher number of hydroxyl groups correlates with increased antioxidant activity. This is attributed to their ability to donate hydrogen atoms to neutralize free radicals. mdpi.com The position of these hydroxyl groups is also critical; for instance, hydroxyl groups at the 3' and 4' positions in the B-ring are considered crucial for high antioxidant capacity. mdpi.com
Conversely, the replacement of a hydroxyl group with a methoxy group often leads to a decrease in antioxidant potential. mdpi.com However, methoxylation can enhance the lipophilicity of the molecule, which may improve its bioavailability and ability to cross cell membranes, potentially increasing its activity in other biological assays. Studies on various flavonoids have shown that the number and position of both hydroxyl and methoxy groups strongly influence their biological activities. mdpi.com
In the broader class of flavonoids, the specific arrangement of these groups dictates the molecule's interaction with biological targets. For example, in anthocyanidins, a related class of flavonoids, increased hydroxylation on the B-ring enhances antioxidant activity, while methoxylation diminishes it. mdpi.com
Table 1: General Influence of Hydroxyl and Methoxy Groups on Flavanone Activity
| Functional Group | Position | General Effect on Biological Activity | Reference |
|---|---|---|---|
| Hydroxyl (-OH) | Multiple | Increased antioxidant activity | mdpi.com |
This compound is characterized by a methyl group on the A-ring, a feature that defines it as a C-methylated flavanone. This structural feature can significantly impact its biological activity. A study on two other C-methylated flavanones, (2S)-strobopinin (6-C-methyl) and (2S)-cryptostrobin (8-C-methyl), isolated from geopropolis, provides insight into the role of C-methylation. nih.gov
These compounds were evaluated for their activity against Trypanosoma cruzi. The study found that the position of the C-methyl group (at C-6 versus C-8) did not significantly alter the antiparasitic activity, with both compounds showing similar IC₅₀ values. However, the position of the methyl group did have a notable effect on the cytotoxicity of the molecules against host cells, with the 8-C-methylated flavanone (cryptostrobin) being significantly less cytotoxic than the 6-C-methylated version (strobopinin). nih.gov This suggests that the placement of the methyl group can influence the selectivity of the compound.
Table 2: Antitrypanosomal and Cytotoxic Activity of C-methylated Flavanones
| Compound | C-Methyl Position | Antitrypanosomal IC₅₀ (µM) | Cytotoxicity IC₅₀ (µM) | Selectivity Index |
|---|---|---|---|---|
| (2S)-strobopinin | C-6 | 21.21 | 33.80 | 1.59 |
| (2S)-cryptostrobin | C-8 | 21.55 | 99.79 | 4.63 |
(Data sourced from a study on C-methylated flavanones from Melipona mondury geopropolis) nih.gov
This data highlights that while the core antiparasitic activity may not be heavily dependent on the exact location of the A-ring methyl group, this substituent plays a crucial role in the molecule's interaction with mammalian cells, thereby affecting its therapeutic index.
Stereochemistry and Enantiomeric Purity in SAR
The flavanone skeleton of this compound contains a chiral center at the C-2 position. This means that this compound can exist as two enantiomers, (2S)-matteucinol and (2R)-matteucinol. The stereochemistry at this position is a critical factor in the biological activity of flavanones, as biological systems, such as enzymes and receptors, are chiral.
Different enantiomers of a compound can exhibit different pharmacological and toxicological profiles. One enantiomer may be significantly more active than the other, or they may even have different types of biological activity. Therefore, the enantiomeric purity of a this compound sample can have a profound impact on its observed biological effects.
For instance, the study on C-methylated flavanones from geopropolis specifically isolated the (2S)-enantiomers of strobopinin and cryptostrobin (B1252667) for biological testing. nih.gov This underscores the importance of considering the stereochemistry in SAR studies. The three-dimensional arrangement of the B-ring relative to the rest of the molecule, as determined by the stereochemistry at C-2, will dictate how the molecule fits into the binding site of a target protein.
Computational Approaches in SAR (e.g., Molecular Docking, 3D-QSAR)
Computational methods are powerful tools for elucidating the SAR of compounds like this compound, especially when experimental data is limited. Techniques such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling can provide valuable insights into the molecular interactions that underpin biological activity. oncodesign-services.comnih.gov
Molecular Docking: This technique can be used to predict the binding orientation and affinity of this compound and its derivatives to a specific biological target, such as an enzyme or receptor. For example, in the study of C-methylated flavanones, molecular docking was used to propose a mechanism of action on the enzyme glyceraldehyde-3-phosphate dehydrogenase in T. cruzi. nih.gov Such studies can help to explain the observed biological activities and guide the design of more potent and selective analogs.
3D-QSAR: 3D-QSAR models establish a quantitative relationship between the three-dimensional properties of a series of molecules and their biological activities. science.govdovepress.com These models can be used to generate contour maps that visualize the regions around the molecule where certain properties (e.g., steric bulk, electrostatic charge) are favorable or unfavorable for activity. These maps can then guide the rational design of new derivatives with improved biological profiles. While specific 3D-QSAR studies on this compound were not found, this approach is widely applied in drug discovery and could be a valuable tool for optimizing the structure of this compound. oncodesign-services.com
These computational approaches, when used in conjunction with experimental data, can accelerate the process of lead optimization by prioritizing the synthesis of compounds that are most likely to have the desired biological activity. nih.gov
Analytical Methodologies for Matteucinol Research
Extraction and Isolation Protocols from Natural Sources
Matteucinol has been isolated from various plant sources, including Piper methysticum (kava) root mdpi.comsemanticscholar.orgnih.gov and Miconia chamissois capes.gov.brbjournal.orgnih.govresearchgate.net. The initial step in its analysis involves extracting the compound from the plant material.
Solvent Extraction Techniques
Solvent extraction is a fundamental technique for isolating bioactive compounds from plant matrices. The choice of solvent significantly impacts the efficiency of extraction, depending on the polarity of the target compound.
Ethyl Acetate (B1210297) (EtOAc): This solvent has been identified as particularly effective for extracting compounds like this compound from Piper methysticum root, showing strong inhibitory activity compared to hexane (B92381), chloroform (B151607), acetone, and water extracts mdpi.comsemanticscholar.orgnih.gov. Hydroethanolic solutions (e.g., 7:3) have also been used for extracting this compound from Miconia chamissois leaves bjournal.orgnih.gov.
Polarity Considerations: Generally, mid-polar to highly polar solvents such as ethyl acetate, methanol, and ethanol (B145695) are preferred for extracting phenolic compounds, including flavonoids like this compound, due to their ability to dissolve these moderately polar molecules gavinpublishers.comfoodandnutritionresearch.netorganomation.com. Less polar solvents like hexane and chloroform are typically used for more lipophilic compounds gavinpublishers.com.
Extraction Methods: Various extraction methods are employed, including:
Soxhlet Extraction: A continuous extraction process where the solvent is repeatedly cycled through the plant material, known for its efficiency in extracting bioactive compounds from plant materials organomation.com.
Solid-Liquid Extraction (SLE): A common method involving maceration or percolation of the solid matrix with a solvent organomation.com.
Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE): These are intensified techniques that utilize microwave energy or ultrasonic waves to enhance solvent penetration and extraction efficiency, often leading to shorter extraction times and higher yields organomation.com.
Chromatographic Separation Methods
Following extraction, crude plant extracts are subjected to chromatographic techniques to isolate and purify this compound from other co-extracted compounds.
Column Chromatography (CC): This is a widely used technique for separating compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel or alumina) as a mobile phase (solvent) passes through mdpi.comsemanticscholar.orgnih.govbiocrick.com. Various solvent systems, such as combinations of hexane and ethyl acetate at different ratios (e.g., 9:1, 8:2, 3:2), are employed to elute and separate compounds mdpi.comkemdikbud.go.id.
Vacuum Liquid Chromatography (VLC): VLC is a form of column chromatography that uses vacuum to accelerate the elution process, aiding in the separation of complex mixtures biocrick.comkemdikbud.go.id.
Flash Column Chromatography: This rapid form of column chromatography utilizes pressure to speed up solvent flow, facilitating efficient separation bjournal.org.
Sephadex LH-20: This gel filtration chromatography medium is often used for the purification of phenolic compounds and flavonoids biocrick.com.
Thin-Layer Chromatography (TLC): TLC is frequently used to monitor the progress of separation during column chromatography and to assess the purity of isolated fractions by visualizing spots under UV light or using staining reagents kemdikbud.go.id.
Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS): These hyphenated techniques are vital for the characterization of isolated compounds. GC-MS is particularly useful for volatile compounds and provides information on molecular weight and fragmentation patterns, aiding in identification mdpi.comsemanticscholar.org. ESI-MS, including High-Resolution ESI-MS (HR-ESI-MS), is commonly used for non-volatile and thermally labile compounds like flavonoids, providing accurate mass measurements for molecular formula determination mdpi.comsemanticscholar.orgresearchgate.netbiocrick.com.
Spectroscopic Characterization Techniques
Once isolated, the structure of this compound is confirmed using various spectroscopic methods, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most definitive.
UV Spectroscopy
UV-Visible (UV-Vis) spectroscopy is employed to detect chromophores within the molecule and provides preliminary structural information. This compound, as a flavanone (B1672756), possesses conjugated systems that absorb UV light.
Absorption Maxima: In one study, this compound exhibited maximum absorption wavelengths at approximately 347 nm (Band I) and 296 nm (Band II) biocrick.com. These absorption bands are characteristic of the flavanone structure and are influenced by the substitution patterns on the aromatic rings msu.eduupi.edu.
Structural Elucidation: UV-Vis spectra are often recorded in conjunction with other spectroscopic data to support structural assignments kemdikbud.go.idugm.ac.id.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups within the this compound molecule by detecting the absorption of infrared radiation at characteristic vibrational frequencies.
Characteristic Absorptions: For flavonoids, typical IR absorptions include those for hydroxyl (-OH) groups, carbonyl (C=O) groups, and aromatic C=C bonds kemdikbud.go.idsavemyexams.com. For instance, a strong absorption around 3333 cm⁻¹ typically indicates the presence of -OH groups, while a band near 1659 cm⁻¹ can be attributed to a chelated carbonyl group, and aromatic C=C stretches appear in the region of 1617-1509 cm⁻¹ kemdikbud.go.id. The specific IR spectrum of this compound, when analyzed, provides fingerprints of these functional groups, aiding in structural confirmation ugm.ac.id.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR, 2D NMR)
NMR spectroscopy is the cornerstone for determining the precise structure of organic compounds, including this compound. It provides detailed information about the connectivity and environment of atoms within the molecule.
1H NMR Spectroscopy: This technique provides information about the number, type, and environment of hydrogen atoms (protons) in the molecule. Chemical shifts (δ), integration (number of protons), and coupling patterns (multiplicity and coupling constants, J) are analyzed to assign specific proton signals. For this compound, 1H NMR spectra reveal signals corresponding to aromatic protons, methyl groups, a methoxy (B1213986) group, and hydroxyl protons mdpi.comkemdikbud.go.idugm.ac.id. For example, a methoxy group typically appears as a singlet around δ 3.7-3.8 ppm, while aromatic methyl groups are observed as singlets in the δ 1.9-2.1 ppm range kemdikbud.go.idugm.ac.id. A chelated hydroxyl group at the C-5 position often appears as a singlet at a significantly downfield chemical shift (e.g., δ 12.10 ppm) kemdikbud.go.idugm.ac.id.
13C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule, showing signals for each unique carbon atom. Chemical shifts indicate the electronic environment of each carbon.
DEPT (Distortionless Enhancement by Polarization Transfer) Experiments: DEPT-90 and DEPT-135 experiments are often used in conjunction with 13C NMR to distinguish between CH, CH2, and CH3 carbons, providing valuable information for structural assignment mdpi.comkemdikbud.go.idmagritek.com. This compound's structure, being a flavanone with methyl groups, would yield distinct signals for quaternary carbons, methine carbons (CH), methylene (B1212753) carbons (CH2), and methyl carbons (CH3) mdpi.comkemdikbud.go.id.
2D NMR Spectroscopy: Two-dimensional NMR techniques are essential for unambiguously assigning signals and confirming structural connectivity, especially in complex molecules.
HMQC (Heteronuclear Multiple Quantum Correlation): Correlates directly bonded protons and carbons (1JCH).
COSY (Correlation Spectroscopy): Maps proton-proton couplings (1H-1H), helping to identify spin systems within the molecule mdpi.combiocrick.comugm.ac.idscielo.brnih.gov.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, useful for determining stereochemistry scielo.br.
The data obtained from these spectroscopic methods are typically compared with literature values for known compounds or used to deduce the structure of novel compounds mdpi.comkemdikbud.go.idugm.ac.id.
Mass Spectrometry (MS, EIMS, HPLC-ESI-MS/MS)
Mass spectrometry (MS) plays a pivotal role in the structural elucidation and identification of this compound. Electron Ionization Mass Spectrometry (EIMS) has been instrumental in characterizing this compound by providing its molecular ion and fragmentation patterns.
Electron Ionization Mass Spectrometry (EIMS): EIMS analysis of this compound typically reveals a molecular ion peak (M⁺) at m/z 314, corresponding to its molecular formula C₁₈H₁₈O₅ ugm.ac.idkemdikbud.go.id. Characteristic fragmentation ions observed during EIMS analysis provide further structural evidence. These fragments include ions at m/z 207 (M-C₇H₇O)⁺, m/z 206 (M-C₇H₇O-H)⁺, m/z 180 (M-C₉H₁₀O)⁺, m/z 152 (M-C₉H₁₀O-CO)⁺, and m/z 134 (M-C₉H₈O₄)⁺, among others ugm.ac.idkemdikbud.go.id. Comparison of these spectral data with literature values confirms the identity of this compound ugm.ac.idkemdikbud.go.id. EIMS has also been utilized in the characterization of related compounds derived from or found alongside this compound rjpbcs.com.
High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS/MS): HPLC-ESI-MS/MS is a powerful technique for the identification and profiling of secondary metabolites, including flavonoids like this compound, in complex plant extracts scilit.comnih.govajol.infophcog.comresearchgate.net. This hyphenated technique combines the separation capabilities of HPLC with the sensitivity and specificity of MS/MS detection. It is widely employed to identify and characterize compounds based on their retention times, mass-to-charge ratios (m/z), and fragmentation patterns ajol.infophcog.comnih.gov. Studies have utilized HPLC-ESI-MS/MS to analyze extracts from various Miconia species, identifying this compound and its derivatives nih.govresearchgate.netresearchgate.net. Furthermore, LC-MS/MS in general is recognized for its prominence in evaluating bioavailability, bioequivalence, and pharmacokinetic data, as well as for the quantitative determination of drugs and their metabolites in biological samples chromatographyonline.comrfppl.co.in. High-resolution mass spectrometry (HRMS) techniques, such as ESI FT-ICR MS, offer enhanced sensitivity and specificity for detailed structural characterization researchgate.netdntb.gov.uacmbr-journal.com.
Table 1: EIMS Fragmentation Data for this compound
| m/z | Relative Intensity (%) | Ion Assignment (derived from fragmentation) |
| 314 | 100 | M⁺ |
| 207 | 9 | (M-C₇H₇O)⁺ |
| 206 | 6 | (M-C₇H₇O-H)⁺ |
| 180 | 89 | (M-C₉H₁₀O)⁺ |
| 152 | 70 | (M-C₉H₁₀O-CO)⁺ |
| 134 | 36 | (M-C₉H₈O₄)⁺ |
| 121 | 24 | - |
Quantitative Analysis Methods
Accurate quantification of this compound is essential for standardization of plant extracts and for determining its concentration in various matrices. High-Performance Liquid Chromatography (HPLC) is a primary method employed for this purpose.
High-Performance Liquid Chromatography (HPLC): A robust HPLC method has been developed for the quantitative determination of this compound (M), alongside related flavanones like desmethoxythis compound (DM) and 5,7,3'-trihydroxy-6,8-dimethyl-4'-methoxy-flavanone (TM), in Matteuccia struthiopteris thieme-connect.com. This method utilizes a Zorbax SB-C₁₈ column (4.6mm X 150mm, 5µm) with a mobile phase consisting of acetonitrile (B52724) and water (46:54) at a flow rate of 1.0 mL/min. Detection is typically performed at 296 nm, with the column maintained at 30 °C thieme-connect.com. The calibration curves for this compound demonstrated linearity within the concentration range of 0.308–1.540 µg thieme-connect.com. This validated method is considered robust, precise, and accurate, holding potential for the detection, monitoring, and quantification of these compounds in plant materials and their formulations thieme-connect.com.
Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized for the quantitative analysis of bioactive compounds, including this compound, in other plant matrices such as Piper methysticum root semanticscholar.org. In one study, this compound was quantified at 2.50 mg/g dry weight in P. methysticum root using GC-MS with reference standards semanticscholar.org.
Table 2: HPLC Method Parameters for this compound Quantification
| Parameter | Value | Reference |
| Column | Zorbax SB-C₁₈ (4.6mm X 150mm, 5µm) | thieme-connect.com |
| Mobile Phase | Acetonitrile: Water (46: 54) | thieme-connect.com |
| Flow Rate | 1.0 mL/min | thieme-connect.com |
| Detection Wavelength | 296 nm | thieme-connect.com |
| Temperature | 30 °C | thieme-connect.com |
| Linearity Range (M) | 0.308–1.540 µg | thieme-connect.com |
| Validation | Precision, Repeatability, and Accuracy | thieme-connect.com |
Bioanalytical Methods for In Vitro and In Vivo Research Models
Bioanalytical methods are indispensable for investigating the pharmacological actions of this compound, particularly its behavior within cellular systems (in vitro) and in living organisms (in vivo). These methods enable the precise measurement of this compound or its effects in complex biological matrices.
In Vitro Studies: In vitro research has extensively utilized cell-based assays to evaluate this compound's effects. Studies have demonstrated that this compound, isolated from Miconia chamissois, exhibits significant cytotoxicity against human glioblastoma cell lines (GAMG and U251MG) researchgate.netresearchgate.netnih.gov. These assays, often employing techniques like the MTT assay, reveal that this compound selectively reduces the viability of tumor cells while showing lower toxicity to normal astrocytes researchgate.netnih.gov. Furthermore, this compound has been shown to induce apoptosis via the intrinsic pathway, leading to programmed cell death in these cancer cell lines researchgate.netresearchgate.netnih.gov. Its ability to inhibit cell migration, invasion, and clonogenicity has also been assessed using various cell-based assays researchgate.netresearchgate.netnih.gov. The synergistic effects of this compound when combined with chemotherapeutic agents like temozolomide (B1682018) (TMZ) have also been investigated in vitro, highlighting its potential as an adjuvant therapy researchgate.netnih.govnih.gov.
In Vivo Studies: this compound's efficacy in vivo has been explored, particularly in the context of antitumor activity. Research indicates that this compound can inhibit tumor growth and angiogenesis in vivo researchgate.netnih.gov. While specific bioanalytical methods for directly quantifying this compound in vivo are not detailed in the provided snippets, the broader field of bioanalysis is critical for such studies. Bioanalytical methods are essential for supporting pharmacokinetic (PK) and bioequivalence (BE) studies, enabling the determination of a drug's absorption, distribution, metabolism, and excretion (ADME) medpharm.com. Techniques like LC-MS/MS are fundamental for quantifying analytes in biological samples such as serum and plasma, ensuring the reliability of PK data chromatographyonline.comrfppl.co.in. The validation of these bioanalytical methods, including considerations for incurred sample reanalysis (ISR) to account for matrix effects, is paramount for generating data that can support regulatory submissions chromatographyonline.com. Advancements in bioanalytical workflows, including high-throughput formats and real-time monitoring, further enhance the efficiency and precision of in vivo studies cmbr-journal.com.
Compound List:
this compound
Desmethoxythis compound (DM)
5,7,3'-trihydroxy-6,8-dimethyl-4'-methoxy-flavanone (TM)
Miconioside B
this compound-7-O-β-apiofuranosyl (1 → 6) -β-glucopyranoside
Temozolomide (TMZ)
Future Directions in Matteucinol Research
Elucidation of Underexplored Molecular Targets and Pathways
Despite evidence of Matteucinol's efficacy in inducing apoptosis via the intrinsic pathway in glioblastoma cells and its general antioxidant and anti-inflammatory effects, the precise molecular targets and signaling cascades responsible for these activities are not fully understood. Future research should prioritize the identification of specific protein interactions, enzyme modulations, and downstream signaling events that mediate its therapeutic effects. For instance, a deeper investigation into the upstream regulators of the intrinsic apoptotic pathway affected by this compound could reveal novel therapeutic targets for glioblastoma. Similarly, understanding the specific inflammatory mediators and pathways that this compound modulates could lead to the development of more targeted anti-inflammatory agents. Furthermore, the synergistic effects observed between this compound and chemotherapeutic agents like temozolomide (B1682018) warrant detailed mechanistic studies to elucidate how their combined action enhances efficacy and potentially overcomes drug resistance.
Discovery of Novel Biological Activities in Non-human Models
Current research has predominantly focused on this compound's anti-cancer potential in mammalian cell lines and in vivo models. However, its nature as a plant metabolite suggests potential roles and activities in other biological systems. Future research should explore its efficacy and mechanisms in a broader range of contexts. This includes investigating its potential in other disease models, such as neurodegenerative disorders where oxidative stress and inflammation are key factors, or in infectious diseases where its antimicrobial properties might be further characterized. Additionally, exploring its effects in non-human biological systems, such as plant defense mechanisms against pathogens or herbivores, or in microbial ecosystems, could uncover novel ecological functions and therapeutic applications.
Development of Advanced Synthetic Analogs with Tailored Research Properties
This compound's chemical structure, characterized by hydroxyl and methyl groups on a flavanone (B1672756) backbone, presents opportunities for chemical modification to enhance its pharmacological profile. Future research should focus on the synthesis of novel analogs designed to improve specific properties crucial for research and potential therapeutic development. This includes optimizing solubility, bioavailability, metabolic stability, and target specificity. Structure-activity relationship (SAR) studies are essential in this regard, aiming to identify critical structural features responsible for this compound's observed biological activities. By systematically modifying functional groups and evaluating the resulting analogs, researchers can develop compounds with tailored properties for specific applications, such as enhanced potency against particular cancer cell lines or improved anti-inflammatory efficacy. For example, the conversion of this compound to Farrerol (B190892) demonstrates the potential for synthetic modification to yield compounds with distinct biological activities researchgate.net.
Table 1: Potential Modification Sites and Desired Property Enhancements for this compound Analogs
| Potential Modification Site | Type of Modification | Desired Property Enhancement | Rationale |
| Hydroxyl groups (C5, C7) | Etherification, Esterification, Glycosylation | Solubility, Bioavailability, Prodrug development | Modifying polarity can improve absorption and distribution. Glycosylation may alter cellular uptake. |
| Methyl groups (C6, C8) | Oxidation, Halogenation, Alkylation | Target Binding Affinity, Metabolic Stability | Altering steric or electronic properties can influence interaction with biological targets. |
| Methoxy (B1213986) group (C4') | Demethylation, Etherification | Polarity, Reactivity, SAR Studies | Demethylation to a hydroxyl group can alter antioxidant or binding properties. |
| Flavanone Ring System | Aromatic substitution, Ring modification | Potency, Selectivity, Pharmacokinetic Profile | Introducing diverse substituents can fine-tune biological activity and drug-like properties. |
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics)
To gain a comprehensive understanding of this compound's multifaceted biological effects, the integration of high-throughput omics technologies is crucial. Future research should employ genomics, transcriptomics, proteomics, and metabolomics to map the global molecular changes induced by this compound treatment in various cellular and organismal models. Transcriptomic analysis can reveal alterations in gene expression patterns, identifying key genes and pathways regulated by this compound. Proteomic studies can pinpoint changes in protein abundance and post-translational modifications, offering insights into the direct molecular targets and signaling networks. Metabolomic profiling can elucidate how this compound influences cellular metabolic pathways and identify potential biomarkers of its activity or toxicity. Combining these omics datasets can provide a holistic view of this compound's mechanism of action, uncovering novel therapeutic targets and predictive biomarkers.
Computational Chemistry and Artificial Intelligence in this compound Research
Ecological and Evolutionary Studies of this compound in Plant Defense and Communication
As a naturally occurring plant metabolite, this compound likely plays a role in the ecological interactions of the plants from which it is isolated. Future research should investigate its ecological functions, including its contribution to plant defense mechanisms against herbivores, pathogens, or environmental stressors. Understanding its biosynthesis pathway within plants could reveal novel enzymatic targets and regulatory mechanisms. Furthermore, studies could explore this compound's potential role in plant communication, such as mediating interactions with beneficial microorganisms or influencing neighboring plant growth. Evolutionary studies could examine the distribution of this compound and related compounds across different plant species, providing insights into the evolutionary pressures that have shaped their production and function in plant defense and adaptation.
Q & A
Basic: What experimental protocols are recommended for isolating and purifying matteucinol from natural sources?
This compound isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic separation. Column chromatography with silica gel or Sephadex LH-20 is commonly used, with elution gradients optimized based on polarity. Purity validation requires HPLC-UV or LC-MS, coupled with spectral characterization (NMR, IR). For reproducibility, document solvent ratios, temperature, and pressure conditions during extraction and column packing .
Basic: How can researchers validate the structural identity of this compound to avoid misidentification?
Structural validation requires a combination of spectroscopic techniques:
- 1D/2D NMR to confirm proton and carbon assignments, particularly for hydroxyl and methoxy groups.
- High-resolution mass spectrometry (HR-MS) to verify molecular formula (C17H16O5).
- X-ray crystallography (if crystalline) for absolute configuration. Cross-reference spectral data with published databases (e.g., SciFinder, Reaxys) to resolve ambiguities .
Advanced: What experimental designs are optimal for investigating this compound’s pharmacological mechanisms in vitro?
Use a multi-omics approach :
- Target identification : Employ affinity chromatography or surface plasmon resonance (SPR) to identify binding proteins.
- Pathway analysis : Combine RNA-seq and proteomics to map downstream signaling (e.g., NF-κB or MAPK pathways).
- Dose-response assays : Validate EC50/IC50 values using sigmoidal curve fitting. Include positive controls (e.g., quercetin for antioxidant studies) and account for solvent interference (e.g., DMSO cytotoxicity) .
Advanced: How should researchers address contradictions in reported bioactivity data for this compound?
Apply systematic contradiction analysis :
- Source variability : Compare plant species, extraction methods, and geographic origins.
- Assay conditions : Scrutinize differences in cell lines, incubation times, and solvent concentrations.
- Statistical rigor : Use meta-analysis tools to assess heterogeneity across studies. Prioritize studies adhering to FINER criteria (Feasible, Novel, Ethical, Relevant) .
Advanced: What methodologies are effective for optimizing this compound’s bioactivity through structural modification?
- SAR studies : Synthesize analogs with substitutions at hydroxyl or methoxy groups. Test via enzymatic assays (e.g., COX-2 inhibition).
- Prodrug design : Improve bioavailability by esterifying hydroxyl groups. Monitor hydrolysis rates in simulated physiological conditions.
- Computational docking : Predict binding affinities using AutoDock Vina or Schrödinger Suite before synthesis .
Advanced: How can researchers evaluate this compound’s synergistic effects with other phytochemicals?
- Combinatorial screening : Use checkerboard assays or isobologram analysis to quantify synergy (e.g., fractional inhibitory concentration index, FICI).
- Network pharmacology : Construct interaction networks using Cytoscape to identify multi-target synergies.
- In vivo validation : Test combinations in disease models (e.g., murine inflammation) with pharmacokinetic monitoring .
Basic: What stability considerations are critical for this compound in formulation studies?
- Degradation kinetics : Conduct accelerated stability testing (40°C/75% RH) over 6 months. Monitor via HPLC.
- Light sensitivity : Store samples in amber vials; assess photodegradation under UV/visible light.
- pH dependence : Test solubility and stability across physiological pH (1.2–7.4) .
Advanced: How can researchers assess this compound’s ecological impact during preclinical development?
- Ecotoxicology assays : Use Daphnia magna or algae models to determine LC50.
- Biodegradation studies : Apply OECD 301 guidelines to measure microbial degradation in soil/water.
- Bioaccumulation potential : Calculate log P (octanol-water partition coefficient) .
Advanced: What computational strategies enhance predictive modeling of this compound’s pharmacokinetics?
- Physiologically based pharmacokinetic (PBPK) modeling : Use GastroPlus or Simcyp to simulate absorption/distribution.
- Machine learning : Train models on ADMET datasets to predict clearance and half-life.
- Quantum mechanics : Calculate electronic properties (e.g., HOMO-LUMO) to infer reactivity .
Basic: How can researchers standardize methodologies for cross-study comparisons of this compound?
- Adopt FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable.
- Reference standards : Use certified this compound (≥95% purity) from accredited suppliers.
- Reporting guidelines : Follow CONSORT or ARRIVE frameworks for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
